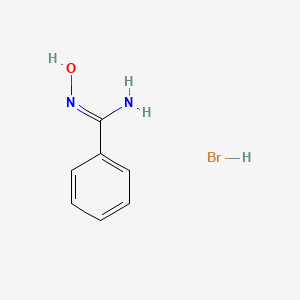

(Z)-N'-Hydroxybenzimidamide hydrobromide

Übersicht

Beschreibung

(Z)-N’-Hydroxybenzimidamide hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzimidazole ring, which is a heterocyclic aromatic organic compound. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-Hydroxybenzimidamide hydrobromide typically involves the reaction of benzimidazole derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt form.

Industrial Production Methods: Industrial production of (Z)-N’-Hydroxybenzimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-N’-Hydroxybenzimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

(Z)-N'-Hydroxybenzimidamide hydrobromide serves as a building block in organic synthesis. It is utilized to introduce specific functional groups into more complex molecules, facilitating the development of novel compounds with desired properties.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing other organic compounds. |

| Reaction Conditions | Typically synthesized via reaction with hydroxylamine hydrochloride under basic conditions. |

Biology

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds that require specific functionalities.

| Industrial Application | Description |

|---|---|

| Pharmaceutical Production | Used in the synthesis of drug candidates . |

| Agrochemical Development | Potential applications in developing crop protection agents . |

Case Studies

-

Anticancer Activity Study :

- A study evaluated the compound's effects on HT29 colorectal cancer cells, demonstrating significant inhibition of cell proliferation at low concentrations.

- Results indicated potential pathways involved in apoptosis triggered by the compound.

-

Antimicrobial Efficacy Assessment :

- In vitro tests showed that this compound effectively inhibited growth in various bacterial strains, suggesting its potential as a new antimicrobial agent.

-

Synthesis Pathway Optimization :

- Research focused on optimizing synthetic routes for higher yield and purity, enhancing its applicability in pharmaceutical development.

Wirkmechanismus

The mechanism of action of (Z)-N’-Hydroxybenzimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: Shares the benzimidazole ring structure but lacks the hydroxylamine group.

Hydroxybenzimidazole: Similar structure but without the hydrobromide salt form.

N’-Hydroxybenzimidamide: Similar compound but in a different salt form.

Uniqueness: (Z)-N’-Hydroxybenzimidamide hydrobromide is unique due to its specific structural features, including the presence of both the hydroxylamine group and the hydrobromide salt form. These features enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

(Z)-N'-Hydroxybenzimidamide hydrobromide is a chemical compound notable for its unique structural features, including a benzimidazole ring and a hydroxylamine group. This compound has gained attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt form, which enhances its solubility and stability for further applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve inhibition of specific enzymes crucial for microbial growth.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies reveal that the compound induces apoptosis in cancer cells by causing chromatin condensation and DNA damage .

Case Study: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of this compound on human cancer cell lines, including PC-3 (prostate cancer) and DU145 (prostate cancer). The findings indicated a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| PC-3 | 26.43 ± 2.1 | 72 hours |

| DU145 | 41.85 ± 7.8 | 72 hours |

These results suggest that this compound is more effective against PC-3 cells compared to DU145 cells, highlighting its potential specificity towards certain cancer types .

The biological activity of this compound can be attributed to its interaction with molecular targets within cells. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects such as:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in microbial metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

Further research is ongoing to elucidate the exact molecular pathways involved in its action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzimidazole | Lacks hydroxylamine group | Limited antimicrobial properties |

| Hydroxybenzimidazole | Similar structure without hydrobromide salt | Moderate anticancer activity |

| N'-Hydroxybenzimidamide | Different salt form | Varies; less studied |

This compound stands out due to its specific structural features that enhance solubility and reactivity, making it a valuable candidate for further research and development in pharmacology.

Eigenschaften

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVJSUZVSQISRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.